4-ChlorobenzaMide--d4
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Overview
Description
4-ChlorobenzaMide–d4 is a deuterium-labeled derivative of 4-Chlorobenzamide. This compound is primarily used in scientific research due to its unique physical and chemical properties. The incorporation of deuterium atoms into the molecule makes it particularly useful for studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ChlorobenzaMide–d4 typically involves the direct condensation of 4-Chlorobenzoic acid with deuterated ammonia or a deuterated amine. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods
In an industrial setting, the production of 4-ChlorobenzaMide–d4 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-ChlorobenzaMide–d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ChlorobenzaMide–d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer in studies involving reaction mechanisms and kinetics.
Biology: In metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-ChlorobenzaMide–d4 involves its incorporation into drug molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the drugs, making it easier to track and quantify the drugs during the development process. The deuterium atoms in the molecule can alter the rate of metabolic reactions, providing valuable insights into the drug’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzamide
- 4-Chlorobenzoic acid
- 4-Chlorobenzylamine
Uniqueness
4-ChlorobenzaMide–d4 is unique due to the presence of deuterium atoms, which makes it particularly useful for studies involving stable isotopes. This property distinguishes it from its non-deuterated counterparts, providing enhanced stability and altered metabolic profiles that are valuable in scientific research .
Properties
CAS No. |
1219794-65-6 |
---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
159.605 |
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzamide |
InChI |
InChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
InChI Key |
BLNVISNJTIRAHF-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)Cl |
Synonyms |
4-ChlorobenzaMide--d4 |
Origin of Product |
United States |
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